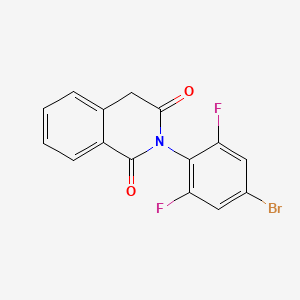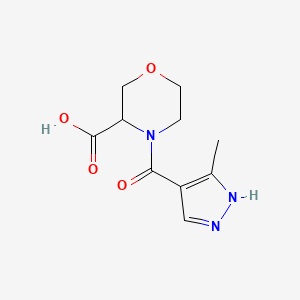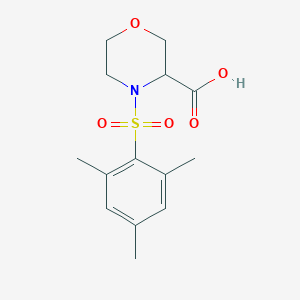
4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as TSMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that belongs to the class of morpholine carboxylic acids. TSMC has shown promising results in various scientific research studies, making it an important compound in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid is its broad range of potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. However, one of the limitations of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for the study of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid. One area of research is the development of new formulations that improve the solubility and bioavailability of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid in human clinical trials.
Synthesis Methods
The synthesis of 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(2,4,6-trimethylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid.
Scientific Research Applications
4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(2,4,6-Trimethylphenyl)sulfonylmorpholine-3-carboxylic acid has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(2,4,6-trimethylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-9-6-10(2)13(11(3)7-9)21(18,19)15-4-5-20-8-12(15)14(16)17/h6-7,12H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGELCRKGXHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)

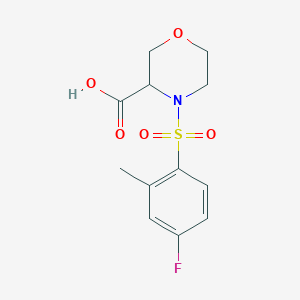

![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
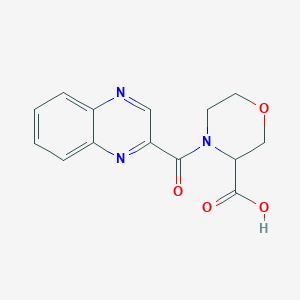
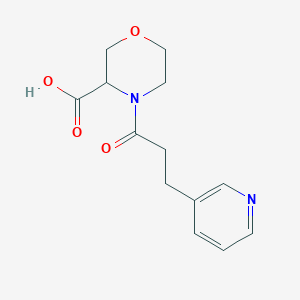

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
